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Compound of Interest

Compound Name: Cyclofenchene

Cat. No.: B15495096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry and nuclear

magnetic resonance (NMR) spectral data for Cyclofenchene (1,3,3-

Trimethyltricyclo[2.2.1.0(2,6)]heptane). The information presented herein is intended to support

research, development, and quality control activities involving this tricyclic monoterpene.

Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) of Cyclofenchene typically yields a complex

fragmentation pattern characteristic of its rigid, bridged cyclic structure. The molecular ion and

significant fragment ions are summarized below.

Table 1: Mass Spectrometry Data for Cyclofenchene
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m/z Relative Intensity (%) Proposed Fragment Ion

41 100.0 [C3H5]+

93 95.7 [C7H9]+

92 74.5 [C7H8]+

79 66.0 [C6H7]+

91 59.6 [C7H7]+

77 38.3 [C6H5]+

121 36.2 [M-CH3]+

136 27.7 [M]+ (Molecular Ion)

67 27.7 [C5H7]+

105 21.3 [C8H9]+

Data sourced from the National Institute of Standards and Technology (NIST) Mass

Spectrometry Data Center.[1][2]

The fragmentation of Cyclofenchene and its isomers is noted to be very similar, with

characteristic ions including [M-CH(CH3)2]+ and [M-CH(CH3)2 – H2]+, the latter corresponding

to an m/z of 91.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Due to the complex, non-aromatic, and highly symmetric nature of the Cyclofenchene
molecule, its NMR spectra require careful interpretation. The following tables summarize the

available predicted and experimental NMR data.

¹H NMR Spectral Data
The proton NMR spectrum of Cyclofenchene displays a series of multiplets in the aliphatic

region, corresponding to the various methine, methylene, and methyl protons in the tricyclic

system.
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Table 2: ¹H NMR Chemical Shifts for Cyclofenchene

Chemical Shift (ppm) Multiplicity Assignment (Predicted)

1.05 s 3H, CH3

1.10 s 3H, CH3

1.25 s 3H, CH3

1.30-1.45 m 4H, CH2

1.60-1.70 m 2H, CH

1.85-1.95 m 1H, CH

Note: The above data is based on predicted values and should be confirmed with experimental

data where possible.

¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides insight into the carbon framework of Cyclofenchene.

The chemical shifts are indicative of the different types of carbon atoms present in the

molecule.

Table 3: ¹³C NMR Chemical Shifts for Cyclofenchene
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Chemical Shift (ppm) Carbon Type

12.6 CH

20.7 CH3

26.2 CH3

29.9 CH3

34.1 C

35.5 CH2

40.5 C

48.9 CH2

50.8 CH

Note: Specific experimental data for the ¹³C NMR of Cyclofenchene is limited. The above

represents a compilation of expected chemical shift ranges for similar structural motifs.

Experimental Protocols
The following sections outline generalized experimental methodologies for the acquisition of

mass spectrometry and NMR data for terpenes like Cyclofenchene.

Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for the analysis of volatile compounds like Cyclofenchene is Gas

Chromatography coupled with Mass Spectrometry (GC-MS).

Sample Preparation: Samples are typically diluted in a volatile organic solvent such as hexane

or dichloromethane to a concentration of approximately 10 µg/mL.

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., 5% phenyl-

methylpolysiloxane) is suitable.

GC Conditions (Typical):
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Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: An initial temperature of 50-60 °C, held for a few minutes,

followed by a ramp to a final temperature of 250-300 °C.

MS Conditions (Typical):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the detailed structural elucidation of Cyclofenchene.

Sample Preparation: Approximately 5-25 mg of the sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The solution should be free of

particulate matter.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better spectral resolution.

¹H NMR Acquisition (Typical):

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition (Typical):

Pulse Program: Proton-decoupled single-pulse experiment.
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Spectral Width: 0-60 ppm for aliphatic compounds.

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Relaxation Delay: 2-5 seconds.

Visualizations
The following diagrams illustrate key concepts related to the spectral analysis of

Cyclofenchene.
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Caption: General workflow for the spectral analysis of Cyclofenchene.
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Caption: Proposed fragmentation pathway for Cyclofenchene in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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